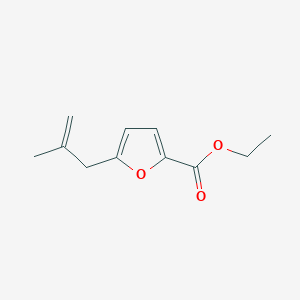

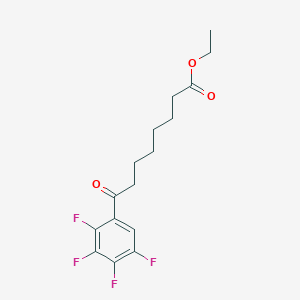

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate

Vue d'ensemble

Description

Synthesis Analysis

An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol has been proposed . It includes the intramolecular cyclization of the salt of this acid in the presence of K2CO3 with the substitution of the ortho fluorine atom and the formation of a lactone . The resulting salt was converted into methyl ester and desulfurized with Raney nickel to 2,3,4,5-tetrafluorophenol .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,4,5-tetrafluorobenzene, has been studied using electron diffraction and ab initio calculations . These studies reveal slight deviations from perfect symmetry in the benzene ring and provide detailed bond lengths and angles, which are crucial for understanding the structural characteristics of fluorinated aromatic compounds .

Chemical Reactions Analysis

Tetrafluorobenzyl alcohol can participate in various chemical reactions . For instance, it can be used as a substrate in cyclooligomerization reactions catalyzed by Sc (OTf)3, leading to the formation of resorcin [n]arene peralkyl ethers .

Physical And Chemical Properties Analysis

The introduction of fluorine atoms into the benzyl alcohol framework significantly impacts the physical and chemical properties of the molecule. Fluorine’s high electronegativity and small size can affect the acidity of the hydroxyl group, the molecule’s overall polarity, and its stability under various conditions.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Improved Synthesis Method : Ethyl 7-oxoheptanoate, a related compound, can be synthesized from cycloheptanone using potassium persulfate in ethanol, offering a simplified synthesis method (Ballini, Marcantoni, & Petrini, 1991).

- Key Intermediate in Synthesis : Ethyl 2-acetoxy-3-oxoheptanoate, another related compound, was used to synthesize diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, demonstrating its role as a key intermediate in complex chemical syntheses (Takeda, Amano, & Tsuboi, 1977).

- Transformation into δ-Oxo Acid Esters : 2-Alkylcyclohexane-1,3-diones can be transformed into δ-oxo acid esters like ethyl 3,3,6-trimethyl-5-oxoheptanoate in acidic mediums, highlighting a versatile transformation process (Lozanova & Veselovsky, 2005).

- Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate undergoes photochemical reactions in alcohols to form various ω-alkoxycarbonyl esters, including ethyl 7-oxo-2-heptenoate, illustrating the potential for photochemical applications (Tokuda, Watanabe, & Itoh, 1978).

Applications in Material Science and Pharmaceuticals

- Polymorphism in Pharmaceuticals : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to the requested chemical, was studied for its polymorphic forms using spectroscopic and diffractometric techniques, relevant in pharmaceutical research (Vogt et al., 2013).

- Synthesis of Antiproliferative Compounds : Related compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate show antiproliferative activity, indicating potential applications in cancer research (Nurieva et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

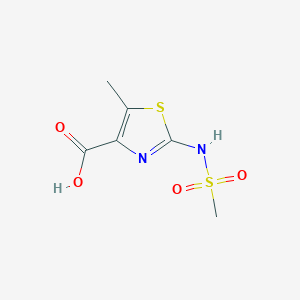

ethyl 7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F4O3/c1-2-22-12(21)7-5-3-4-6-11(20)9-8-10(16)14(18)15(19)13(9)17/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVXZIZFESYBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)

![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)

![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)